

Total Synthesis of Euonymine: A Detailed Protocol for Researchers

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Compound of Interest		
Compound Name:	Euonymine	
Cat. No.:	B15594006	Get Quote

Introduction

Euonymine is a complex, polyhydroxylated sesquiterpenoid alkaloid isolated from Euonymus sieboldianus. Its intricate molecular architecture, featuring a dihydro-β-agarofuran core and a unique macrodilactone bridge, has made it a formidable target for total synthesis. This document provides a detailed protocol for the total synthesis of **euonymine**, based on the groundbreaking work of Inoue and colleagues in 2021.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis and related fields. The synthesis is characterized by a series of highly stereocontrolled reactions, including a Diels-Alder reaction, intramolecular iodoetherification, and a ring-closing metathesis to construct the core structure.[1][3] A late-stage macrolactonization and a novel [3+2]-cycloaddition are employed to install the complex side chain.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of **euonymine**.

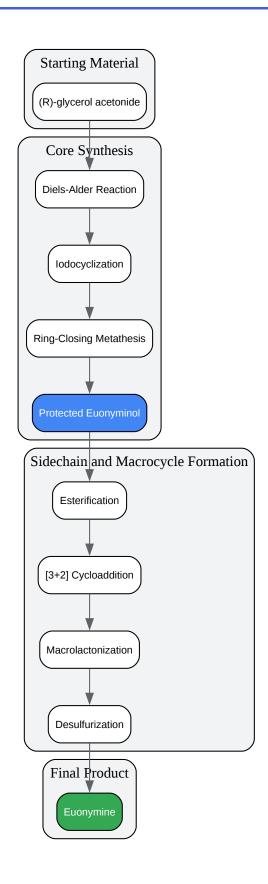


Step	Starting Material	Product	Yield (%)
1	(R)-glycerol acetonide	Silyl ether	98
2	Silyl ether	Dienophile	95
3	Dienophile	Diels-Alder adduct	80
4	Diels-Alder adduct	Diol	91
5	Diol	lodocyclized intermediate	88
6	lodocyclized intermediate	Allyl ether	92
7	Allyl ether	RCM precursor	85
8	RCM precursor	Tricyclic core	90
9	Tricyclic core	Protected euonyminol	89
10	Protected euonyminol	Ester	91
11	Ester	Thiolactone	75
12	Thiolactone	Macrolactone	85
13	Macrolactone	Desulfurized product	90
14	Desulfurized product	Euonymine	82

Experimental Workflow

The overall synthetic strategy for the total synthesis of **euonymine** is depicted in the following workflow diagram.





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Caption: Overall workflow for the total synthesis of **Euonymine**.



Key Experimental Protocols

The following are detailed protocols for selected key steps in the synthesis of **euonymine**. These protocols are adapted from the supporting information of the 2021 publication by Inoue et al.[1]

Protocol 1: Diels-Alder Reaction for the Construction of the B-ring

This protocol describes the Et₃N-accelerated Diels-Alder reaction to form the core bicyclic system.

Materials:

- Dienophile (1.0 equiv)
- Diene (1.5 equiv)
- Triethylamine (Et₃N) (2.0 equiv)
- Dichloromethane (DCM), anhydrous

Procedure:

- To a solution of the dienophile in anhydrous DCM at 0 °C under an argon atmosphere, add the diene.
- Add triethylamine dropwise to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adduct.



Protocol 2: Ring-Closing Metathesis for the Formation of the A-ring

This protocol details the formation of the tricyclic core of euonyminol via a ring-closing metathesis (RCM) reaction.

Materials:

- RCM precursor (1.0 equiv)
- Grubbs' second-generation catalyst (0.05 equiv)
- · Dichloromethane (DCM), anhydrous

Procedure:

- Dissolve the RCM precursor in anhydrous, degassed DCM under an argon atmosphere.
- Add Grubbs' second-generation catalyst to the solution.
- Heat the reaction mixture to reflux (approximately 40 °C) for 4 hours.
- · Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and expose it to air for 30 minutes to quench the catalyst.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the tricyclic core.

Protocol 3: Macrolactonization

This protocol describes the formation of the 14-membered bislactone ring.

Materials:

Thiolactone precursor (1.0 equiv)



- 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equiv)
- 4-(Dimethylamino)pyridine (DMAP) (3.0 equiv)
- Toluene, anhydrous

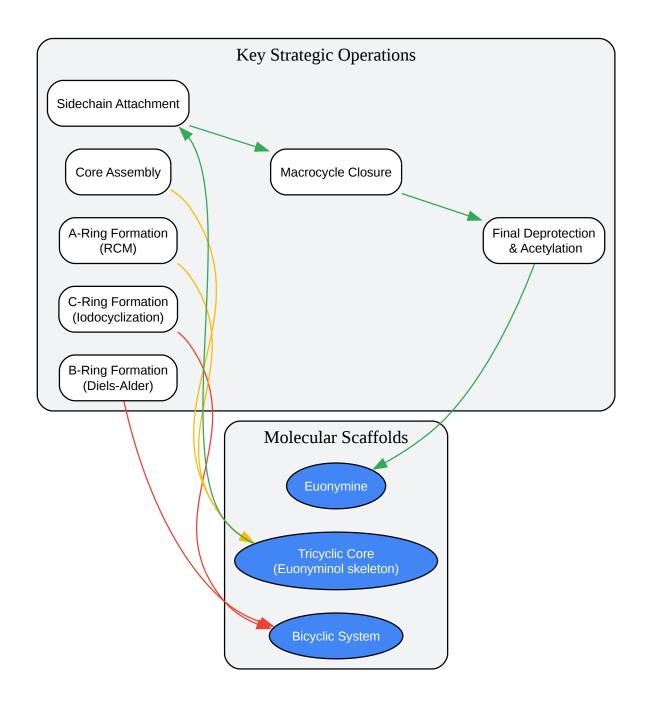
Procedure:

- Prepare a solution of the thiolactone precursor in anhydrous toluene under an argon atmosphere.
- In a separate flask, prepare a solution of MNBA and DMAP in anhydrous toluene.
- Add the solution of the thiolactone precursor dropwise to the MNBA/DMAP solution over a period of 6 hours using a syringe pump.
- Stir the reaction mixture at room temperature for an additional 12 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the macrolactone.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of key bond formations and strategic transformations in the synthesis.





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Caption: Logical flow of key transformations in the synthesis of **Euonymine**.

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